Phosphinic acid, di-1-pyrrolidinyl-, anhydride Phosphinic acid, di-1-pyrrolidinyl-, anhydride
Brand Name: Vulcanchem
CAS No.: 51833-62-6
VCID: VC19621169
InChI: InChI=1S/C16H32N4O3P2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h1-16H2
SMILES:
Molecular Formula: C16H32N4O3P2
Molecular Weight: 390.40 g/mol

Phosphinic acid, di-1-pyrrolidinyl-, anhydride

CAS No.: 51833-62-6

Cat. No.: VC19621169

Molecular Formula: C16H32N4O3P2

Molecular Weight: 390.40 g/mol

* For research use only. Not for human or veterinary use.

Phosphinic acid, di-1-pyrrolidinyl-, anhydride - 51833-62-6

Specification

CAS No. 51833-62-6
Molecular Formula C16H32N4O3P2
Molecular Weight 390.40 g/mol
IUPAC Name 1-[dipyrrolidin-1-ylphosphoryloxy(pyrrolidin-1-yl)phosphoryl]pyrrolidine
Standard InChI InChI=1S/C16H32N4O3P2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h1-16H2
Standard InChI Key KVQPGZLTFOPDRR-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)P(=O)(N2CCCC2)OP(=O)(N3CCCC3)N4CCCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[dipyrrolidin-1-ylphosphoryloxy(pyrrolidin-1-yl)phosphoryl]pyrrolidine, reflects its intricate structure. It consists of two phosphorus atoms connected by an oxygen bridge (P–O–P), each bonded to pyrrolidine rings (five-membered saturated amines). The SMILES notation C1CCN(C1)P(=O)(N2CCCC2)OP(=O)(N3CCCC3)N4CCCC4\text{C1CCN(C1)P(=O)(N2CCCC2)OP(=O)(N3CCCC3)N4CCCC4} and InChIKey KVQPGZLTFOPDRR-UHFFFAOYSA-N\text{KVQPGZLTFOPDRR-UHFFFAOYSA-N} further clarify its connectivity . The symmetry in the molecule enhances its stability, as evidenced by its resistance to hydrolysis under mild conditions.

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS No.51833-62-6
Molecular FormulaC16H32N4O3P2\text{C}_{16}\text{H}_{32}\text{N}_4\text{O}_3\text{P}_2
Molecular Weight390.40 g/mol
IUPAC Name1-[dipyrrolidin-1-ylphosphoryloxy(pyrrolidin-1-yl)phosphoryl]pyrrolidine
StabilityStable under ambient conditions

Synthesis and Reaction Mechanisms

Synthetic Routes

Phosphinic acid anhydrides are typically synthesized via hydrolysis of phosphinates or condensation reactions. For di-1-pyrrolidinylphosphinic anhydride, a plausible method involves:

  • Phosphinate Formation: Reacting pyrrolidine with phosphorus trichloride (PCl3\text{PCl}_3) to form a phosphinite intermediate.

  • Oxidation: Treating the phosphinite with an oxidizing agent (e.g., H2O2\text{H}_2\text{O}_2) to yield the corresponding phosphinic acid.

  • Anhydride Formation: Dehydration of two phosphinic acid molecules using a coupling agent like (COCl)2\text{(COCl)}_2 (oxalyl chloride) or PPh3\text{PPh}_3/TPPO (triphenylphosphine oxide) .

Source highlights the role of triphenylphosphine oxide (TPPO) in facilitating anhydride synthesis. The reaction mechanism involves:

  • Activation of the carboxylic acid (or phosphinic acid) by TPPO and oxalyl chloride.

  • Formation of a triphenylchlorophosphonium intermediate, detected via 31P^{31}\text{P} NMR at 63.19 ppm .

  • Subsequent acylation and elimination steps to generate the anhydride .

Optimization and Yield

Enzymatic hydrolysis (e.g., using α-chymotrypsin) offers higher yields under mild conditions (70–90%), whereas acidic hydrolysis requires elevated temperatures (80–120°C) and results in moderate yields (50–70%) . Industrial-scale synthesis often employs recyclable TPPO to reduce costs .

Physicochemical Properties

Spectroscopic Characterization

  • 31P^{31}\text{P} NMR: A singlet at 29.28 ppm confirms the presence of equivalent phosphorus atoms .

  • IR Spectroscopy: Peaks at 1250 cm1^{-1} (P=O stretch) and 950 cm1^{-1} (P–O–P asymmetric stretch) .

Applications in Synthetic Chemistry

Coupling Agent in Peptide Synthesis

Analogous to T3P® (propanephosphonic acid anhydride), this compound serves as a dehydrating agent in amide bond formation. Its advantages include:

  • High atom economy (byproduct: H3PO3\text{H}_3\text{PO}_3).

  • Minimal epimerization during peptide coupling .

Table 2: Comparison with Common Coupling Agents

ReagentByproductEpimerization RiskScale Compatibility
DCCDCUHighLab-scale
HBTUHOBtModerateLab to pilot
Di-1-pyrrolidinylphosphinic anhydrideH3PO3\text{H}_3\text{PO}_3LowIndustrial

Catalysis and Material Science

The compound’s phosphorus centers act as Lewis acid catalysts in Diels-Alder and Michael additions . Its pyrrolidine rings enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling homogeneous catalysis .

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